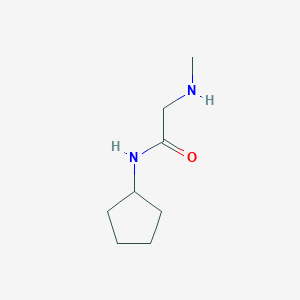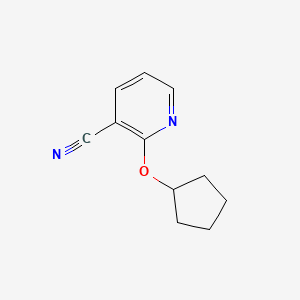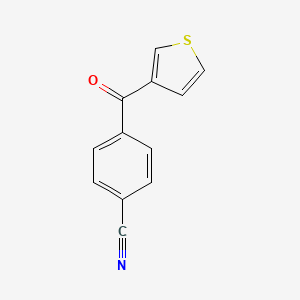
4-(2'-N-Boc-pyrrole)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2’-N-Boc-pyrrole)phenylacetic acid is an organic compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-N-Boc-pyrrole)phenylacetic acid typically involves the following steps:
Formation of N-Boc-pyrrole: The pyrrole ring is first protected with a Boc group. This can be achieved by reacting pyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Phenylacetic Acid: The N-Boc-pyrrole is then coupled with phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4-(2’-N-Boc-pyrrole)phenylacetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2’-N-Boc-pyrrole)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free pyrrole, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Free pyrrole derivatives.
Applications De Recherche Scientifique
4-(2’-N-Boc-pyrrole)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2’-N-Boc-pyrrole)phenylacetic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid moiety can form hydrogen bonds with enzymes or receptors, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-pyrrole: A simpler compound with only the Boc-protected pyrrole ring.
Phenylacetic acid: Lacks the pyrrole ring but contains the phenylacetic acid moiety.
N-Boc-2-pyrroleboronic acid: Contains a boronic acid group instead of the phenylacetic acid moiety.
Uniqueness
4-(2’-N-Boc-pyrrole)phenylacetic acid is unique due to the combination of the Boc-protected pyrrole ring and the phenylacetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
886363-15-1 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-4-5-14(18)13-8-6-12(7-9-13)11-15(19)20/h4-10H,11H2,1-3H3,(H,19,20) |
Clé InChI |
SIUXCADYKNSBAS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)
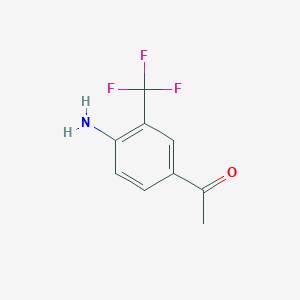
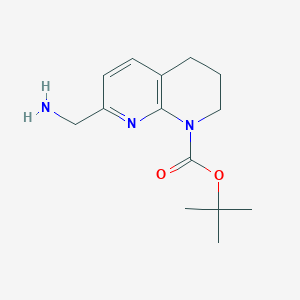
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
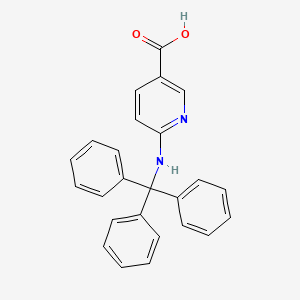
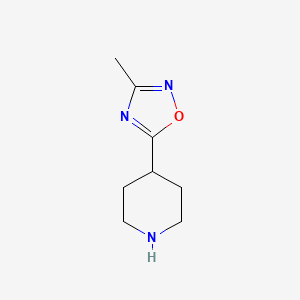
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)
![2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE](/img/structure/B1604095.png)
